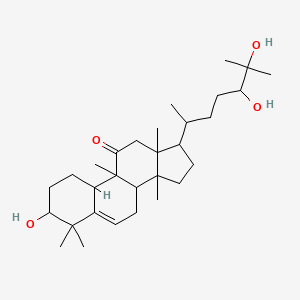

(9beta,10alpha)-3beta,24,25-Trihydroxy-9-methyl-19-norlanost-5-en-11-one

CAS No.:

Cat. No.: VC13642780

Molecular Formula: C30H50O4

Molecular Weight: 474.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C30H50O4 |

|---|---|

| Molecular Weight | 474.7 g/mol |

| IUPAC Name | 17-(5,6-dihydroxy-6-methylheptan-2-yl)-3-hydroxy-4,4,9,13,14-pentamethyl-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one |

| Standard InChI | InChI=1S/C30H50O4/c1-18(9-13-24(32)27(4,5)34)19-15-16-28(6)22-12-10-20-21(11-14-23(31)26(20,2)3)30(22,8)25(33)17-29(19,28)7/h10,18-19,21-24,31-32,34H,9,11-17H2,1-8H3 |

| Standard InChI Key | FPMQKXQOBKDVHF-UHFFFAOYSA-N |

| SMILES | CC(CCC(C(C)(C)O)O)C1CCC2(C1(CC(=O)C3(C2CC=C4C3CCC(C4(C)C)O)C)C)C |

| Canonical SMILES | CC(CCC(C(C)(C)O)O)C1CCC2(C1(CC(=O)C3(C2CC=C4C3CCC(C4(C)C)O)C)C)C |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound belongs to the 19-norlanostane family, distinguished by the absence of the C-19 methyl group in the lanostane skeleton. Its molecular formula is C₃₀H₅₀O₄ (molecular weight: 474.7 g/mol), featuring hydroxyl groups at C-3, C-24, and C-25, a methyl group at C-9, and a ketone at C-11 . The stereochemistry (9β,10α) and hydroxylation pattern are critical for its bioactivity.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| IUPAC Name | 17-(5,6-Dihydroxy-6-methylheptan-2-yl)-3-hydroxy-4,4,9,13,14-pentamethyl-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one |

| CAS Registry Number | 88930-15-8 |

| SMILES | CC(CCC(C(C)(C)O)O)C1CCC2(C1(CC(=O)C3(C2CC=C4C3CCC(C4(C)C)O)C)C)C |

| PubChem CID | 4482412 |

Natural Occurrence and Biosynthesis

Plant Sources

This compound is primarily isolated from Siraitia grosvenorii (monk fruit), a plant traditionally used in Chinese medicine . Extraction methods involve methanol or ethanol solvent systems followed by chromatographic purification (e.g., silica gel, HPLC) .

Biosynthetic Pathways

The biosynthesis proceeds via the mevalonate pathway, with squalene epoxidation and cyclization forming the norlanostane backbone. Post-cyclization modifications include oxidation at C-11 and hydroxylation at C-3, C-24, and C-25 . Recent advances in synthetic biology have enabled heterologous production in Saccharomyces cerevisiae through modular engineering, achieving titers up to 9.1 µg/L .

Biological Activities and Mechanisms

Leukemia

In K562 leukemia cells, the compound inhibits proliferation (IC₅₀: 10–250 µM) by suppressing ERK1/2 and STAT3 phosphorylation, leading to Bcl-2 downregulation and caspase-3 activation . Apoptosis rates increase by 50% at 100 µM, with G0/G1 cell cycle arrest mediated by p21 upregulation .

Solid Tumors

In non-small cell lung cancer (NSCLC), it enhances radiosensitivity by downregulating USP22 via ERK/CREB inhibition, reducing COX-2 expression. Tumor growth inhibition exceeds 60% in xenograft models when combined with radiotherapy .

Anti-inflammatory and Metabolic Regulation

The compound activates TGR5 (GPBAR1), a bile acid receptor, stimulating GLP-1 secretion (EC₅₀: 5 µM) and improving glucose tolerance in diabetic mice . It also inhibits NF-κB and TNF-α, attenuating inflammation in murine colitis models .

Neuroprotection

In Parkinson’s disease models, it mitigates dopaminergic neuron loss by rectifying metabolic dysregulation in sphingolipid and fatty acid pathways . Motor function improvements correlate with 40% reductions in α-synuclein aggregation .

Pharmacokinetics and Toxicity

Absorption and Metabolism

Oral bioavailability is low (<10%) due to poor solubility. Phase II metabolism involves glucuronidation at C-3 and C-24, with enterohepatic recirculation observed in rodent studies .

Challenges and Future Directions

Structural Optimization

Semi-synthetic analogs with improved bioavailability are under development. 11-Oxo-mogrol derivatives exhibit enhanced radical scavenging (EC₅₀: 4.79 µg/mL vs. O₂⁻) .

Clinical Translation

Phase I trials are pending due to scalability challenges in extraction. Heterologous biosynthesis in yeast offers a sustainable production route .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume